molecular formula C8H10N2O3 B1630258 Methyl 5-amino-6-methoxynicotinate CAS No. 59237-50-2

Methyl 5-amino-6-methoxynicotinate

Cat. No. B1630258
CAS RN: 59237-50-2
M. Wt: 182.18 g/mol
InChI Key: MBHLSPAJNLINIC-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It appears as a solid under normal conditions .


Synthesis Analysis

The synthesis of Methyl 5-amino-6-methoxynicotinate involves several steps. One method involves the addition of concentrated hydrochloric acid to a stirred suspension of methyl 5-amino-6-methoxynicotinate in water. The mixture is cooled and treated with a solution of sodium nitrite. After a period, a solution of sodium tetrafluoroborate is added. The precipitated diazonium salt is collected, washed, and dried. Potassium carbonate is then added to trifluoroacetic acid, followed by the addition of the diazonium salt. The mixture is stirred at reflux for several hours, cooled, and then poured into iced water. The aqueous mixture is neutralized by treatment with solid sodium bicarbonate and extracted with ethyl acetate. The extract is washed with water, dried over magnesium sulfate, and concentrated in vacuo, to give methyl 5-hydroxy-6-methoxynicotinate .


Molecular Structure Analysis

The molecular structure of Methyl 5-amino-6-methoxynicotinate consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The InChI key for this compound is MBHLSPAJNLINIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 5-amino-6-methoxynicotinate is a solid at room temperature . It has a molecular weight of 182.18 g/mol. The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Techniques

Methyl 5-amino-6-methoxynicotinate has been the focus of synthetic chemistry studies aiming to develop efficient, green, and novel synthetic routes. For instance, György Jeges et al. (2011) reported the first synthesis of Methyl 2-Amino-6-Methoxynicotinate using a combination of microwave and flow reaction technologies. This method optimized sequential microwave-induced regioselective 6-methoxylation and esterification, followed by microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions, highlighting improved regioselectivity and purity profile of the reaction products (Jeges et al., 2011).

Potential Pharmacological Applications

Research into the pharmacological applications of compounds related to Methyl 5-amino-6-methoxynicotinate includes the study of their potential as neuroprotective agents. For example, Meixiang Yu et al. (2003) explored the radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug. Their Positron Emission Tomography (PET) studies in normal rats showed that the compound could pass the brain-blood barrier and accumulate in various brain regions, suggesting its potential for treating neurological conditions (Yu et al., 2003).

Materials Science and Other Applications

In the field of materials science, Yang Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes were synthesized using novel sulfonated aromatic diamine monomers to enhance surface hydrophilicity without compromising dye rejection, showing the relevance of such compounds in developing advanced materials for environmental applications (Liu et al., 2012).

Safety And Hazards

Methyl 5-amino-6-methoxynicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-amino-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLSPAJNLINIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622908
Record name Methyl 5-amino-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-6-methoxynicotinate

CAS RN

59237-50-2
Record name Methyl 5-amino-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 6-methoxy-5-nitronicotinate (5.4 g) in ethyl acetate (120 mL) is hydrogenated using 5% palladium on carbon (1 g) as catalyst. When hydrogen uptake ceased the mixture is filtered through a pad of diatomaceous earth and the filtrate evaporated. The residue is triturated with n-pentane and methyl t-butyl ether to give methyl 5-amino-6-methoxynicotinoate (4.3 g) as a light-brown solid, m.p.108-9° C. [Elemental analysis: C, 52.99; H, 5.49; N, 15.25%. calculated: C, 52.74; H, 5.53; N, 15.38%.]
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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